N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic amide derivative combining an indole-ethylamine moiety with a pyridotriazine-propanamide scaffold.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C20H19N5O2/c26-19(21-11-10-14-13-22-16-6-2-1-5-15(14)16)9-8-17-20(27)25-12-4-3-7-18(25)24-23-17/h1-7,12-13,22H,8-11H2,(H,21,26) |
InChI Key |
QAHKGGZHAQMPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves the coupling of tryptamine with a pyridotriazine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of DCC or other coupling agents would be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridotriazine ring can be reduced under specific conditions to yield dihydropyridotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydropyridotriazine derivatives.
Substitution: Various substituted amides and indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyridotriazine ring may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Core Structural Features
The compound shares a common amide bond linking an indole-containing ethylamine to a substituted propanamide group. Key structural analogs include:
*Inferred from analogous DCC-mediated coupling methods in .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
*Calculated using fragment-based methods.
Research Findings and Implications
Structural Diversity : The indole-ethylamine moiety is a versatile scaffold for enhancing bioavailability and receptor binding, as seen in Analog 1–3 .
Synthetic Scalability : DCC-mediated coupling (used in Analog 1–2) is a robust method for amide bond formation, suggesting feasibility for large-scale synthesis of the target compound .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.4 g/mol. The structure integrates an indole moiety and a pyrido[2,1-c][1,2,4]triazin core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1574515-31-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The 1,2,4-triazole scaffold has been shown to possess antifungal and antibacterial activities. For instance, derivatives of triazoles have been reported to inhibit the growth of various pathogens such as Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.0156 to 8 μg/mL .
Anticancer Properties
The indole and triazole moieties are known for their anticancer properties. Studies have demonstrated that compounds with these structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, indole derivatives have been shown to target multiple signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the indole and triazole rings significantly influence the biological activity of the compounds. For instance:
- Indole Substituents : The presence of electron-donating groups on the indole ring enhances the compound's ability to interact with biological targets.
- Triazole Modifications : Alterations in the triazole structure can improve binding affinity to specific enzymes or receptors involved in disease mechanisms.
Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives against various bacterial strains. Compounds exhibiting a pyrido[2,1-c][1,2,4]triazine core showed significant antibacterial activity against resistant strains, indicating their potential as new antimicrobial agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of indole-based compounds. The results indicated that certain derivatives could effectively reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
